molecular formula C16H11NO B14166873 (E)-2-benzoyl-3-phenylprop-2-enenitrile CAS No. 20413-05-2

(E)-2-benzoyl-3-phenylprop-2-enenitrile

Cat. No.: B14166873
CAS No.: 20413-05-2
M. Wt: 233.26 g/mol
InChI Key: VOMBBXQRJHALLY-RVDMUPIBSA-N
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Description

(E)-2-Benzoyl-3-phenylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-benzoyl-3-phenylprop-2-enenitrile typically involves the reaction of benzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by an E-isomer selective crystallization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the E-configuration of the product, which is crucial for its desired properties.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Benzoyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Benzoylbenzoic acid.

    Reduction: 2-Benzoyl-3-phenylprop-2-enamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

(E)-2-Benzoyl-3-phenylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The benzoyl and phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

    (Z)-2-Benzoyl-3-phenylprop-2-enenitrile: The Z-isomer of the compound, which has different physical and chemical properties.

    Benzylidenemalononitrile: A structurally similar compound with a different substitution pattern.

    Cinnamoyl cyanide: Another related compound with a similar functional group arrangement.

Uniqueness: (E)-2-Benzoyl-3-phenylprop-2-enenitrile is unique due to its E-configuration, which imparts specific reactivity and stability. This configuration is crucial for its applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

20413-05-2

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

(E)-2-benzoyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C16H11NO/c17-12-15(11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-11H/b15-11+

InChI Key

VOMBBXQRJHALLY-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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